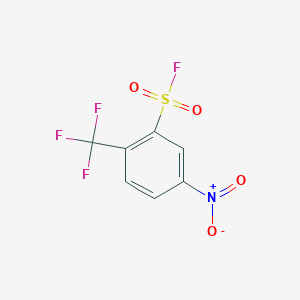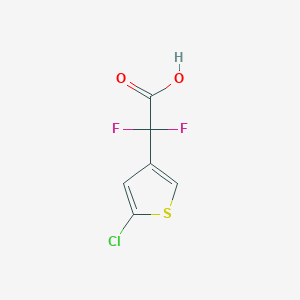
5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Nitro-2-(trifluoromethyl)benzenesulfonyl fluoride” is a chemical compound with the molecular formula C7H3F4NO4S . It has an average mass of 273.162 Da and a monoisotopic mass of 272.971893 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a sulfonyl fluoride group (SO2F) .
Scientific Research Applications
Synthesis and Chemical Reactions
Solid-Supported Fluoronitroaryl Triazenes The synthesis of fluoronitroaryl triazenes, both in liquid phase and on solid support, has been described. This process involves the mild displacement of the fluoride ion with various nucleophiles, leading to substituted arenes. These arenes can then be cleaved to provide unique access to 1-alkyl-5-nitro-1H-benzotriazole (Lormann, Es-Sayed, Walker, & Bräse, 2002).
Synthesis of Hypervalent-Iodine-Based Electrophilic Trifluoromethylating Reagent The synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, have been conducted. Despite predictions of inferior reactivity compared to its non-nitrated derivative, kinetic studies revealed almost an order of magnitude higher reactivity, alongside safer handling properties (Santschi, Sarott, Otth, Kissner, & Togni, 2014).
Development of Anhydrous Fluoride Salts for SNAr Fluorination Reactions This research focuses on developing practical approaches for the in situ generation of anhydrous fluoride salts, particularly for applications in nucleophilic aromatic substitution (SNAr) reactions. Combinations of inexpensive nucleophiles and fluorine-containing electrophiles, such as acid fluoride, fluoroformate, benzenesulfonyl fluoride, and aryl fluorosulfonate derivatives, have been proven effective for this transformation (Cismesia, Ryan, Bland, & Sanford, 2017).
Environmental Properties and Applications
Physical Properties and Photodegradation of Pentafluorosulfanyl Compounds The pentafluorosulfanyl (SF5) functional group's physical properties and photolytic fate have been studied from an environmental perspective. SF5 compounds exhibit certain hydrophobic characteristics and are capable of complete degradation under mild, environmentally relevant conditions. This research helps understand the environmental implications of SF5 compounds and their potential applications (Jackson & Mabury, 2009).
properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO4S/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)17(11,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXGEGDHKJGVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221566-00-2 |
Source


|
| Record name | 5-nitro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)
amine](/img/structure/B2688738.png)
![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2688740.png)

![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)